molecular formula C9H13N3O5 B13579014 4-Amino-1-(beta-D-arabinofuranosyl)-2(1H)-pyrimidinone hydrochloride

4-Amino-1-(beta-D-arabinofuranosyl)-2(1H)-pyrimidinone hydrochloride

Cat. No.: B13579014
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-JDNPWWSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one is a nucleoside analog that plays a significant role in various biochemical and pharmaceutical applications. This compound is known for its structural similarity to naturally occurring nucleosides, which allows it to interact with biological systems in unique ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one typically involves the condensation of a suitable sugar derivative with a pyrimidine base. One common method involves the use of a protected sugar derivative, such as a tetrahydrofuran ring, which is then coupled with a pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of catalysts like Lewis acids or bases to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography, and quality control measures to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and properties.

Scientific Research Applications

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in DNA and RNA interactions.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine: Another nucleoside analog with similar structural features.

    Cytosine arabinoside: Known for its use in chemotherapy.

    Fluorouracil: A pyrimidine analog used in cancer treatment.

Uniqueness

What sets 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one apart is its specific configuration and functional groups, which confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7?,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-JDNPWWSISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.